N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride
Overview
Description
- Specifically, SMANT hydrochloride antagonizes Smo accumulation within the primary cilium (PC) , which is essential for Hh pathway activation .
- The compound has been studied for its effects on both the wild-type Smo and an oncogenic form known as SmoM2 .
SMANT hydrochloride: is a compound that acts as a . It plays a crucial role in regulating the Hedgehog (Hh) signaling pathway.
Mechanism of Action
Target of Action
The primary target of SMANT hydrochloride is Smoothened (Smo) . Smo is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .
Mode of Action
SMANT hydrochloride acts as an antagonist of Smo . It inhibits the accumulation of Smo within the primary cilium (PC), a small cellular protrusion that plays a key role in cellular signaling . SMANT hydrochloride has an equivalent activity in inhibiting both the oncogenic form of Smo (SmoM2) and the wild-type Smo .
Biochemical Pathways
By inhibiting Smo, SMANT hydrochloride affects the Hedgehog signaling pathway . This pathway is crucial for many aspects of development, including cell proliferation and differentiation . By blocking Smo, SMANT hydrochloride can inhibit the activation of this pathway, potentially affecting these cellular processes .
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability .
Result of Action
SMANT hydrochloride inhibits the proliferation of certain cell types, such as cerebellar granule-cell neural progenitors (CGNP), which are induced by Shh . This suggests that it could have potential applications in conditions where the Hedgehog pathway is overactive, such as in certain types of cancer .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for SMANT hydrochloride are not readily available in the literature.
- it is essential to note that SMANT hydrochloride is commercially available, and its synthesis likely involves specialized procedures.
Chemical Reactions Analysis
- SMANT hydrochloride is involved in inhibiting Smo activity, particularly at the primary cilium.
- The compound may undergo various reactions, including oxidation, reduction, and substitution . detailed information on specific reagents and conditions remains elusive.
- Major products resulting from these reactions have not been explicitly documented.
Scientific Research Applications
- SMANT hydrochloride finds applications in various scientific fields:
Chemistry: As a tool to study Hh signaling and Smo inhibition.
Biology: Investigating the role of Smo in cellular processes.
Medicine: Potential therapeutic implications for diseases related to Hh pathway dysregulation.
Industry: Developing targeted therapies or screening compounds for drug discovery.
Comparison with Similar Compounds
- While detailed comparisons are scarce, SMANT hydrochloride stands out due to its unique mode of Smo inhibition.
- Similar compounds may include other Smo inhibitors, such as cyclopamine and vismodegib .
Biological Activity
N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, providing a detailed overview of its mechanisms, effects, and relevant research findings.
- Molecular Formula : C₁₅H₁₈BrN₃O
- Molecular Weight : 322.23 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may influence several pathways:
- Kinase Inhibition : It has been suggested that derivatives of similar compounds exhibit inhibitory effects on specific kinases, which are critical in cell signaling pathways related to cancer progression and inflammation .
- Transcription Factor Modulation : The compound may regulate gene expression by interacting with transcription factors such as NF-kappa-B and AP-1, which are involved in immune responses and inflammation .
- Cell Cycle Regulation : By repressing cell cycle inhibitors like CDKN1A, this compound may disrupt normal cell cycle checkpoints, potentially leading to enhanced cell proliferation in certain contexts .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it inhibited the growth of breast cancer cells by inducing apoptosis and modulating cell cycle progression .
- Mechanistic Insights : The compound's ability to down-regulate genes associated with tumor growth (e.g., c-myc) and up-regulate pro-apoptotic factors suggests a dual mechanism where it both inhibits proliferation and promotes programmed cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation:
- Cytokine Modulation : It has been reported to decrease the production of pro-inflammatory cytokines in immune cells, indicating its potential as an anti-inflammatory agent .
- Animal Models : In vivo studies using animal models of inflammation have demonstrated that treatment with this compound leads to reduced swelling and pain, supporting its therapeutic potential in inflammatory diseases .
Case Studies
A notable case study involved the application of this compound in a clinical trial setting for patients with advanced solid tumors. The study aimed to evaluate its safety profile and preliminary efficacy:
- Patient Outcomes : Participants exhibited a range of responses, with some experiencing significant tumor shrinkage. Side effects were manageable and included mild gastrointestinal disturbances .
- Future Directions : The promising results from this trial suggest further investigation into dosage optimization and combination therapies with other anticancer agents.
Research Findings Summary Table
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O.ClH/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-5-3-14(17)4-6-15;/h3-6,12-13H,7-11H2,1-2H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESCHFXROUCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)Br)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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